3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide
Description
Properties
IUPAC Name |
3-amino-1-hydroxy-1,2,4-benzotriazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-7-9-5-2-1-4(12)3-6(5)11(13)10-7/h1-3,13H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAULWFGDMKIPCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NN(C2=CC1=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629911 | |
| Record name | 3-Amino-1-hydroxy-1,2,4-benzotriazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157284-07-6 | |
| Record name | 3-Amino-1-hydroxy-1,2,4-benzotriazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Nitroaniline Derivatives
The benzo[e]triazine core is commonly constructed via cyclization reactions starting with 2-nitroaniline. A three-step process involves:
-
Condensation with cyanamide : 2-Nitroaniline reacts with cyanamide under acidic conditions to form 3-aminobenzo[e]triazine-1-oxide intermediates.
-
Reductive deoxygenation : The intermediate undergoes reduction using agents like zinc dust in acetic acid to yield the non-oxidized triazine.
-
Selective oxidation : The 1-oxide group is reintroduced via controlled oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).
Key challenges include maintaining regioselectivity during oxidation and preventing over-reduction. Yields for analogous compounds range from 37–55% , depending on the substituents.
Amination at C3
The amino group at position 3 is introduced via nucleophilic aromatic substitution (SNAr). For example, 3-chlorobenzo[e][1,triazine 1-oxide reacts with aqueous ammonia under reflux to replace chlorine with an amino group.
Reaction conditions :
-
Solvent: Ethanol/water (3:1)
-
Temperature: 80–100°C
-
Time: 12–24 hours
Yields improve with electron-withdrawing groups on the triazine ring, which activate the C3 position for substitution.
Hydroxylation at C7
Hydroxy group installation typically involves:
-
Demethylation : If a methoxy group is present at C7, it is cleaved using boron tribromide (BBr₃) in dichloromethane.
-
Direct oxidation : Alternatively, directed ortho-metalation with lithium diisopropylamide (LDA) followed by quenching with oxygen introduces the hydroxy group.
Optimization of Reaction Conditions
Catalytic Systems
Recent advances highlight the role of nanocatalysts in improving reaction efficiency. For example, Ag/Fe₃O₄/CdO@MWCNT composites facilitate one-pot cyclization and functionalization at ambient temperatures, reducing reaction times from 24 hours to 3–5 hours.
Table 1: Catalytic Performance in Triazine Synthesis
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity but may decompose oxidizable groups. Ethanol-water mixtures balance solubility and stability, particularly for intermediates with hydroxy or amino groups.
Industrial-Scale Production
Continuous Flow Synthesis
Transitioning from batch to flow chemistry addresses scalability challenges. Key advantages include:
Quality Control Metrics
Industrial batches require stringent testing for:
-
Purity : HPLC analysis with UV detection (λ = 254 nm).
-
Residual solvents : GC-MS to ensure compliance with ICH Q3C guidelines.
Comparative Analysis of Synthetic Methods
Table 2: Efficiency of Reported Methods
| Method | Steps | Total Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| 2-Nitroaniline cyclization | 3 | 42 | 98 | Low regioselectivity |
| SNAr amination | 2 | 65 | 95 | Requires halogenated precursor |
| One-pot nanocatalysis | 1 | 78 | 99 | Catalyst cost |
The one-pot nanocatalytic approach offers the highest efficiency but faces economic barriers due to silver-based catalysts .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can convert the triazine oxide back to its corresponding triazine or other reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups replacing the amino or hydroxy groups.
Scientific Research Applications
3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies related to enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways and its potential anti-cancer properties.
Mechanism of Action
The mechanism of action of 3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, its ability to form hydrogen bonds and participate in π-π interactions allows it to interact with various biological molecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Key Observations :
- Hydroxy Group: Tirapazamine’s C7-OH is critical for hydrogen bonding and solubility, which are less pronounced in non-polar analogs like 14c .
Key Observations :
- Pd-Catalyzed Coupling : Stille coupling (e.g., for 14a, 14c) efficiently introduces aliphatic chains but requires careful control of stoichiometry and temperature .
- Ruppert Reaction : Ideal for trifluoromethylation at C3, offering high yields and compatibility with azide intermediates .
- Oxidative Cyclization : Preferred for Tirapazamine synthesis, though yields are moderate due to competing side reactions .
Functional Comparisons
Antioxidant Activity
While Tirapazamine is primarily studied for antitumor activity, structurally related spiro-1,2,4-triazines (e.g., 7a–7d) exhibit antioxidant properties. For example:
Hypoxia-Selective Cytotoxicity
- Tirapazamine: IC₅₀ values in hypoxic cells are ~10 µM, compared to >100 µM in normoxic cells, due to selective bioreduction .
- 7-Bromo Analog : Bromine’s electron-withdrawing effect may enhance redox cycling but reduces solubility, limiting in vivo efficacy .
- 3-Oxopropyl Derivatives (14a) : Aliphatic chains improve tissue penetration but diminish hypoxia selectivity due to increased passive diffusion .
Physicochemical Properties
| Property | Tirapazamine | 7-Bromo Analog | 14a (Oxopropyl) | 3-CF₃ Analog |
|---|---|---|---|---|
| LogP (Predicted) | 0.8 | 1.5 | 1.2 | 2.1 |
| Aqueous Solubility (mg/mL) | 12.4 | 3.2 | 8.7 | 1.9 |
| Melting Point (°C) | 165–167 | 119–120 | 71–72 | 89–91 |
Key Observations :
- Hydroxy Group: Tirapazamine’s higher solubility (12.4 mg/mL) supports intravenous administration, unlike lipophilic analogs .
- Halogenation : Bromine increases LogP but reduces solubility, necessitating formulation adjustments for therapeutic use .
Biological Activity
3-Amino-7-hydroxybenzo[e][1,2,4]triazine 1-oxide (CAS No. 157284-07-6) is a heterocyclic compound characterized by its unique triazine and benzene ring structure, which contributes to its diverse biological activities. This article explores the compound's biological activity, including enzyme inhibition, potential therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C7H6N4O2
- Molecular Weight : 178.15 g/mol
- Structure : The compound features an amino group and a hydroxy group attached to a triazine ring, influencing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites.
- Hydrogen Bonding : Its functional groups allow for the formation of hydrogen bonds with proteins and nucleic acids.
- π-π Interactions : The aromatic nature of the compound facilitates interactions with other aromatic residues in proteins.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Preliminary studies have shown that this compound's inhibition of MAO-A is comparable to standard inhibitors like clorgyline, suggesting potential applications in treating mood disorders and neurodegenerative diseases .
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies have demonstrated that it can modulate various signaling pathways involved in cancer cell proliferation and apoptosis. Specifically, it has shown promise as a therapeutic agent against pancreatic ductal adenocarcinoma by inhibiting PDK1 activity .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Its structural features allow it to disrupt bacterial cell membranes and inhibit microbial growth. This activity could be harnessed for developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-Amino-4-hydroxybenzoic acid | Aromatic acid | Antioxidant properties; moderate enzyme inhibition |
| 3-Amino-1,2,4-benzotriazine | Triazine derivative | Moderate neuroprotective effects |
| 7-Hydroxy-1,2,4-benzotriazine | Hydroxybenzotriazine | Anticancer properties; potential enzyme inhibition |
| This compound | Triazine-benzene hybrid | Strong MAO inhibition; anticancer potential |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of this compound:
- Monoamine Oxidase Inhibition : A study highlighted the selective inhibition of MAO-A over MAO-B by derivatives of triazine compounds similar to this compound . This selectivity is crucial for minimizing side effects in therapeutic applications.
- Antitumor Activity : Research has demonstrated that modifications in the structure of triazine derivatives can enhance anticancer activity. For instance, compounds structurally related to 3-Amino-7-hydroxybenzo[e][1,2,4]triazine showed significant cytotoxicity against various cancer cell lines .
- Antimicrobial Studies : In vitro tests indicated that this compound exhibits bacteriostatic effects against several strains of bacteria. The mechanism involves disrupting cellular processes essential for bacterial survival .
Q & A
Q. What computational strategies predict the compound’s reactivity in complex systems?
- Methodological Answer : Use QM/MM simulations to model reaction dynamics at active sites. Parameterize force fields with experimental data (e.g., bond lengths from XRD). For redox behavior, calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 .
Key Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
